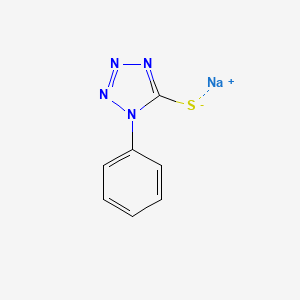

Sodium 1-phenyl-1H-tetrazole-5-thiolate

Description

BenchChem offers high-quality Sodium 1-phenyl-1H-tetrazole-5-thiolate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 1-phenyl-1H-tetrazole-5-thiolate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H5N4NaS |

|---|---|

Molecular Weight |

200.20 g/mol |

IUPAC Name |

sodium;1-phenyltetrazole-5-thiolate |

InChI |

InChI=1S/C7H6N4S.Na/c12-7-8-9-10-11(7)6-4-2-1-3-5-6;/h1-5H,(H,8,10,12);/q;+1/p-1 |

InChI Key |

RSZMKAPXKXEWBY-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)[S-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Structural and Mechanistic Profiling of Sodium 1-phenyl-1H-tetrazole-5-thiolate (SPTT) in Advanced Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper

Executive Summary

Sodium 1-phenyl-1H-tetrazole-5-thiolate (SPTT) is a highly versatile heterocyclic compound characterized by a five-membered tetrazole ring substituted with a phenyl group at the N1 position and a thiolate anion at the C5 position. As a Senior Application Scientist, I frequently leverage SPTT in complex synthetic workflows—most notably as a stereoselective reagent in the Julia-Kocienski olefination and as a pharmacokinetic modifier in cephalosporin antibiotic engineering. This whitepaper deconstructs the structural nuances, coordination chemistry, and self-validating synthetic protocols associated with SPTT, providing a causal framework for its application in modern drug development.

Molecular Architecture and Coordination Chemistry

Tautomerism and Anionic Stabilization

The parent compound, 1-phenyl-1H-tetrazole-5-thiol (PT-SH), exhibits a well-documented tautomeric equilibrium between its thiol (-SH) and thione (=S) forms. However, upon deprotonation to form the sodium salt (SPTT), the molecule exists as a highly delocalized thiolate anion. The four electronegative nitrogen atoms within the tetrazole ring exert a strong electron-withdrawing effect, which highly stabilizes the negative charge on the exocyclic sulfur atom. This electronic stabilization is the fundamental reason SPTT functions as an exceptional leaving group in nucleophilic substitutions and elimination reactions.

Coordination Modes

In solid-state and organometallic applications, the PT-thiolate ligand demonstrates a rich variety of coordination patterns. X-ray diffraction studies of alkali metal and transition metal complexes reveal that the ligand can bind in multiple modes depending on the ionic radius of the metal center 1.

-

Monodentate Coordination: Binding exclusively through the highly polarizable sulfur atom (e.g., in certain tin and platinum complexes).

-

Bidentate Bridging: Simultaneous coordination through the sulfur atom and the N4 nitrogen of the tetrazole ring, forming polymeric or trimeric structural networks (e.g., in heavier alkali metals like K, Rb, and Cs, or specific organotin derivatives) 1.

Quantitative Physicochemical Profile

To establish baseline parameters for synthetic planning, the core physicochemical properties of SPTT are summarized below.

| Property | Value / Description |

| CAS Number | 15052-19-4 2 |

| Molecular Formula | C7H5N4NaS 2 |

| Molecular Weight | 200.20 g/mol 2 |

| Appearance | White fluffy or crystalline powder [[3]]() |

| Purity Standard | ≥97% (Commercial grade for sequential reactions) [[2]]() |

| Solubility | Soluble in water, methanol; partly soluble in chloroform [[3]]() |

Self-Validating Synthesis Protocol

The synthesis of SPTT is a classic example of a[3+2] cycloaddition. The causality behind choosing phenyl isothiocyanate and sodium azide is rooted in the electrophilic nature of the isothiocyanate carbon, which is readily attacked by the nucleophilic azide ion, followed by cyclization to form the tetrazole core 4.

Step-by-Step Methodology

-

Cycloaddition: Suspend sodium azide (1.2 eq) and a Lewis acid catalyst (e.g., ZnCl2, 1.2 eq) in acetonitrile or water. Heat the mixture to 80 °C.

-

Reagent Addition: Dropwise add phenyl isothiocyanate (1.0 eq) to the boiling suspension. Causality: Slow addition prevents thermal runaway and minimizes side-reactions (e.g., symmetrical thiourea formation) [[3]]().

-

In-Process Control (IPC): Stir for 1–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 6:4) until the isothiocyanate spot disappears.

-

Workup & Acidification: Remove the solvent under vacuum. Treat the residue with 5% aqueous NaOH to dissolve the product, filter to remove zinc salts, and extract impurities with chloroform. Acidify the aqueous layer with concentrated HCl to pH 1 to precipitate the free 1-phenyl-1H-tetrazole-5-thiol (PT-SH) [[3]]().

-

Salt Formation: Resuspend the purified PT-SH in methanol and add exactly 1.0 eq of sodium methoxide (NaOMe) or NaOH. Stir for 30 minutes and evaporate to yield the pure SPTT salt.

Figure 1: Self-validating synthetic workflow for the generation of SPTT from primary precursors.

Strategic Applications in Drug Development & Synthesis

The Julia-Kocienski Olefination

The classical Julia olefination requires a harsh reductive elimination step (e.g., using sodium amalgam). The modified Julia-Kocienski olefination circumvents this by utilizing heteroaryl sulfones, specifically 1-phenyl-1H-tetrazol-5-yl (PT) sulfones derived from SPTT [[5]]().

Mechanistic Causality: When SPTT is reacted with an alkyl halide, it forms a thioether, which is subsequently oxidized (e.g., via H2O2/Ammonium Molybdate) to the PT-sulfone 5. Deprotonation of the PT-sulfone with a strong base (like KHMDS) yields a nucleophilic carbanion that attacks a target aldehyde. Because the tetrazole ring is highly electron-deficient, the resulting intermediate alkoxide spontaneously attacks the tetrazole C5 position (ipso-substitution). This triggers a Smiles rearrangement , leading to the spontaneous extrusion of sulfur dioxide (SO2) and the heteroaryl oxide, yielding the desired alkene in a single pot with high E-stereoselectivity 6.

Figure 2: Logical progression of the modified Julia-Kocienski Olefination utilizing SPTT.

Cephalosporin Antibiotic Engineering

In medicinal chemistry, the 1-phenyl-1H-tetrazole-5-thiolate moiety is frequently grafted onto the C-3 position of the cephalosporin core (similar to the 1-methyl analog used in cefamandole) 7. Causality: When the beta-lactam ring is attacked by bacterial transpeptidases, the C-3 substituent must act as a leaving group to facilitate the formation of a stable, inactive acyl-enzyme complex. The exceptional leaving-group ability of the PT-thiolate anion (due to the electron-withdrawing tetrazole) accelerates this inactivation kinetics, broadening the antibiotic's spectrum against resistant Gram-negative pathogens.

Analytical Behavior and Redox Properties

Iodimetric Titration Anomalies

When quantifying SPTT in quality control settings via potentiometric iodimetric titration, analysts must be aware of specific electrochemical anomalies. Titration of 1-phenyl-1H-tetrazole-5-thiolate in alkaline media using platinum or gold electrodes results in a strong, non-Nernstian potential drop upon the addition of iodine 8. This phenomenon is caused by the intense adsorption of the thiolate onto the noble metal surface, which alters the charging of the double electric layer at the phase boundary. Coulometric determination in 1 mol/L NaOH with KI is recommended to ensure 100% current efficiency and stoichiometric 4-electron transfer 8.

Application as a Redox Mediator

Beyond traditional synthesis, the SPTT system and its oxidized disulfide dimer, 5,5′-dithiobis(1-phenyl-1H-tetrazole), function as highly efficient redox mediators in photocathodic dye-sensitized solar cells (p-DSCs). They yield significantly higher open-circuit voltages (285 mV) compared to conventional iodide-based redox couples (226 mV), showcasing the compound's highly tunable electrochemical profile 9.

References

-

Synthesis and structural study of alkali metal complexes derived from 1-phenyl-tetrazole-thiolate and crown ethers. ResearchGate.[Link]

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PubMed Central (PMC).[Link]

-

Modular Synthesis of N-Vinyl Benzotriazoles. PubMed Central (PMC).[Link]

-

The Julia-Kocienski Olefination. Oregon State University.[Link]

-

RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. ResearchGate.[Link]

-

Iodimetric Determination of 2-Benzimidazolethiols and 2-Benzothiazolethiols. University of Warsaw.[Link]

-

Simon Kuster's research works. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-Phenyl-1H-tetrazole-5-thiol sodium salt | CAS 15052-19-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 1-Phenyltetrazole-5-thiol | 86-93-1 [chemicalbook.com]

- 4. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modular Synthesis of N-Vinyl Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 7. researchgate.net [researchgate.net]

- 8. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 9. researchgate.net [researchgate.net]

Technical Guide: Synthesis of Sodium 1-phenyl-1H-tetrazole-5-thiolate

This guide details the synthesis, purification, and characterization of Sodium 1-phenyl-1H-tetrazole-5-thiolate (NaPTT) . It is designed for medicinal chemists and process engineers, focusing on the rigorous "Salt-Acid-Salt" purification cycle to ensure pharmaceutical-grade quality suitable for use as a cephalosporin intermediate or analytical reagent.

Executive Summary & Retrosynthetic Analysis

Target Compound: Sodium 1-phenyl-1H-tetrazole-5-thiolate (CAS: 15052-19-4) Core Application: Heterocyclic building block for cephalosporin antibiotics (e.g., Cefamandole analogs), corrosion inhibition, and analytical chemistry.

The synthesis of 1,5-disubstituted tetrazoles typically relies on the [3+2] cycloaddition of an azide to a polarized carbon-heteroatom bond. For the 5-thiolate specifically, the isothiocyanate route is the industry standard due to atom economy and the pre-installation of the sulfur moiety.

Retrosynthetic Logic: The tetrazole core is constructed by reacting Phenyl Isothiocyanate (Ph-NCS) with a nucleophilic azide source (Sodium Azide, NaN₃ ).

-

Bond Formation: The terminal nitrogen of the azide attacks the electrophilic carbon of the isothiocyanate.

-

Cyclization: Electrocyclic ring closure forms the aromatic tetrazole ring.

-

Salt Formation: The resulting tetrazole-5-thiol is acidic (pKa ~2.8–3.5); the final sodium salt is generated via controlled neutralization.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition-cyclization mechanism. Unlike standard "Click" chemistry which often requires copper catalysis, this reaction is thermally driven by the high electrophilicity of the isothiocyanate carbon.

Step 1: Nucleophilic Attack: The azide anion (

Figure 1: Mechanistic pathway from isothiocyanate to tetrazole thiolate.

Experimental Protocol: The "Salt-Acid-Salt" Strategy

To achieve high purity (>99%), we utilize a Salt-Acid-Salt strategy. The crude reaction yields a sodium salt mixture containing unreacted azide and isothiocyanate. Acidification precipitates the pure free thiol (leaving impurities in the mother liquor), which is then re-converted to the clean sodium salt.

Phase 1: Synthesis of Crude 1-Phenyl-1H-tetrazole-5-thiol

Reagents:

-

Phenyl isothiocyanate (1.0 eq)[1]

-

Sodium Azide (1.1 eq) - Excess ensures consumption of the toxic isothiocyanate.

-

Water (Solvent) - Green chemistry approach.

Protocol:

-

Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Sodium Azide (7.15 g, 110 mmol) in 100 mL of deionized water.

-

Addition: Add Phenyl Isothiocyanate (13.5 g, 100 mmol) dropwise. The mixture will be biphasic initially.

-

Reaction: Heat the mixture to reflux (100°C) . Stir vigorously.

-

Observation: The biphasic mixture will gradually become homogeneous as the isothiocyanate reacts to form the water-soluble sodium tetrazolate.

-

Duration: Reflux for 4–6 hours.[2] Monitor by TLC (Mobile phase: Chloroform/Methanol 9:1) or HPLC until Ph-NCS is consumed.

-

-

Workup (Filtration): Cool the solution to room temperature. Filter through Celite to remove any trace insoluble mechanical impurities or unreacted oily isothiocyanate.

-

Result: The filtrate contains the crude Sodium 1-phenyl-1H-tetrazole-5-thiolate.

-

Phase 2: Isolation of the Free Thiol (Purification Step)

-

Acidification: Cool the filtrate to 0–5°C in an ice bath. Slowly add concentrated Hydrochloric Acid (37%) dropwise with stirring until pH reaches 1–2.

-

Caution: This step releases Hydrazoic Acid (

) from excess Sodium Azide. Perform in a fume hood.

-

-

Precipitation: A white solid (the free thiol) will precipitate immediately.

-

Filtration: Filter the solid under vacuum. Wash the cake with cold water (3 x 20 mL) to remove residual salts (NaCl) and traces of azide.

-

Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

-

Checkpoint: Melting Point of free thiol should be 150–152°C .

-

Phase 3: Conversion to Analytical Grade Sodium Salt

-

Resuspension: Suspend the dried free thiol (17.8 g, 100 mmol) in Ethanol (50 mL).

-

Neutralization: Add an equimolar solution of Sodium Hydroxide (NaOH) or Sodium Ethoxide (EtONa) in ethanol dropwise. Monitor pH until neutral (pH 7.0–7.5).

-

Note: Avoid excess base to prevent degradation or hygroscopicity issues.

-

-

Crystallization: Evaporate the solvent under reduced pressure to incipient dryness. Recrystallize the residue from an Ethanol/Benzene or Ethanol/Diethyl Ether mixture.

-

Final Isolation: Filter the white crystalline plates and dry under high vacuum.

Process Workflow & Critical Parameters

Figure 2: Step-by-step process flow for the synthesis and purification of NaPTT.

Analytical Specifications (Quality Control)

| Parameter | Specification | Method |

| Appearance | White crystalline powder | Visual |

| Purity (HPLC) | > 98.5% | C18 Column, MeOH:H2O (60:40) |

| Melting Point | > 300°C (Decomposes) | Capillary Method (Salt) |

| Melting Point (Free Thiol) | 150–152°C | Capillary Method (Pre-cursor) |

| Solubility | Soluble in water, MeOH, EtOH | 1g in 10mL solvent |

| IR Spectrum | 1485, 1564 cm⁻¹ (Tetrazole ring) | KBr Pellet |

| ¹H NMR (DMSO-d₆) | δ 7.50–8.00 (m, 5H, Ar-H) | 400 MHz |

Safety & Handling (HSE)

-

Sodium Azide (NaN₃): Highly toxic and acute hazard. Contact with acid releases Hydrazoic Acid (HN₃) , which is explosive and toxic.

-

Control: Ensure the reactor is vented to a scrubber containing NaOH to neutralize any escaping HN₃ during the acidification step.

-

Disposal: Quench azide residues with sodium nitrite/sulfuric acid or bleach before disposal.

-

-

Phenyl Isothiocyanate: Lachrymator and skin irritant. Handle in a fume hood.

-

Product Handling: The final sodium salt is generally stable but should be stored in a desiccator.

References

-

ChemicalBook. (2024). 1-Phenyltetrazole-5-thiol Properties and Synthesis.Link

-

Santa Cruz Biotechnology. (2024). 1-Phenyl-1H-tetrazole-5-thiol sodium salt Data Sheet.Link

-

National Institutes of Health (NIH). (2014). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition.Link

-

Organic Chemistry Portal. (2024). Synthesis of 1H-Tetrazoles.Link

-

Sigma-Aldrich. (2024). 1-Phenyl-1H-tetrazole-5-thiol sodium salt Product Specification.Link

Sources

Technical Whitepaper: Sodium 1-Phenyl-1H-Tetrazole-5-Thiolate (STPT)

The following technical guide details the chemical identity, synthesis, and applications of Sodium 1-phenyl-1H-tetrazole-5-thiolate and its parent thiol.

Executive Summary

Sodium 1-phenyl-1H-tetrazole-5-thiolate (STPT) is the salt form of 1-phenyl-1H-tetrazole-5-thiol (PTT). While often overshadowed by its methyl-analog (MTT) in commercial cephalosporin antibiotics, STPT is a critical reagent in advanced organic synthesis (specifically Julia-Kocienski olefination) and materials science (corrosion inhibition). This guide distinguishes the specific utility of the phenyl derivative, correcting common misconceptions regarding its pharmaceutical role while highlighting its efficacy in stereoselective alkene synthesis and metallic surface passivation.

Chemical Identity & Identifiers

The compound exists primarily in two forms: the free thiol (acidic) and the sodium salt (ionic/nucleophilic). In synthesis, the sodium salt is often generated in situ or used directly for aqueous solubility.

Nomenclature & Registry

| Identifier | Sodium Salt (STPT) | Free Thiol (PTT) |

| CAS Number | 15052-19-4 | 86-93-1 |

| IUPAC Name | Sodium 1-phenyl-1H-tetrazole-5-thiolate | 1-Phenyl-1H-tetrazole-5-thiol |

| Molecular Formula | C₇H₅N₄NaS | C₇H₆N₄S |

| Molecular Weight | 200.20 g/mol | 178.21 g/mol |

| SMILES | [Na+].[S-]c1nnnn1-c2ccccc2 | Sc1nnnn1-c2ccccc2 |

| Appearance | White to off-white crystalline solid | White crystalline powder |

| Solubility | High (Water, MeOH) | Low (Water), High (EtOH, CHCl₃) |

Structural Integrity

The core structure features a tetrazole ring substituted at the N1 position with a phenyl group.[1] The sulfur atom at C5 exists in a thione-thiol tautomeric equilibrium in the neutral form, but strictly as a thiolate anion in the sodium salt.

Synthesis & Manufacturing

The industrial synthesis of STPT is a classic example of heterocyclic cycloaddition . It avoids the use of hazardous hydrazoic acid by utilizing sodium azide in a regioselective addition to phenyl isothiocyanate.

Reaction Mechanism

The synthesis proceeds via the nucleophilic attack of the azide anion on the electrophilic carbon of the isothiocyanate. This is followed by an electrocyclic ring closure (1,3-dipolar cycloaddition type mechanism) to form the tetrazole ring.

Figure 1: Synthesis pathway of STPT via azide-isothiocyanate cycloaddition.

Protocol: Laboratory Scale Synthesis

-

Reagents: Suspend Phenyl isothiocyanate (1.0 eq) and Sodium Azide (1.1 eq) in water or aqueous ethanol.

-

Reaction: Reflux for 2–4 hours. The reaction mixture typically turns from a suspension to a clear solution as the soluble sodium salt forms.

-

Isolation (Salt): Evaporation or crystallization from ethanol/benzene yields the sodium salt (CAS 15052-19-4).

-

Isolation (Thiol): Acidification of the cooled reaction mixture with HCl precipitates the free thiol (CAS 86-93-1), which can be recrystallized from ethanol.

Key Application: Organic Synthesis (Julia-Kocienski Olefination)

While often confused with the methyl-tetrazole side chains of antibiotics, the primary high-value application of the 1-phenyl derivative is as a "heterocyclic activator" in the Julia-Kocienski Olefination .

Mechanism of Action

The phenyltetrazole (PT) sulfone is superior to classical phenyl sulfones because the tetrazole ring acts as an electron-withdrawing group that facilitates:

-

Metallation: Easy deprotonation alpha to the sulfone.

-

Smiles Rearrangement: The critical step where the oxygen from the aldehyde attacks the tetrazole ring, expelling the sulfinate and forming the alkene.

Why PT? The 1-phenyl-1H-tetrazole group provides a balance of stability and reactivity, often yielding higher E-selectivity in alkene formation compared to benzothiazole (BT) derivatives.

Figure 2: The Julia-Kocienski Olefination workflow using the 1-phenyl-tetrazole moiety.[2][3][4]

Materials Science: Corrosion Inhibition

STPT is a premier corrosion inhibitor for copper and aluminum alloys in acidic media (e.g., HCl, H₂SO₄).

-

Mechanism: Chemisorption. The sulfur atom and the tetrazole nitrogen atoms coordinate with the metal surface (Cu or Al), forming an insoluble polymeric film

. -

Performance: It outperforms benzotriazole (BTA) in acidic environments due to the higher acidity of the tetrazole ring, which facilitates stronger binding to positively charged metal sites during anodic dissolution.

-

Protocol: Used at concentrations of 10⁻³ M to 10⁻⁴ M.

Pharmaceutical Context (Clarification)

Correction of Common Misconceptions:

-

Not MTT: STPT is distinct from 1-methyl-1H-tetrazole-5-thiol (MTT), the side chain associated with hypoprothrombinemia (bleeding risks) in cephalosporins like Cefamandole.

-

Usage: The phenyl derivative is rarely used as a final drug side chain in marketed antibiotics. Instead, it serves as a process intermediate or reagent in the synthesis of experimental bioactive molecules (e.g., Microcarpalide synthesis, novel beta-lactamase inhibitors).

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Flammable Solid | H228: Flammable solid. | Keep away from heat/sparks/open flames. Ground container. |

| Acute Toxicity | H302: Harmful if swallowed. | Wash hands thoroughly after handling. |

| Explosion Risk | Tetrazoles are energetic. | Do not heat above 145°C (decomposition). Avoid shock/friction. |

Storage: Store in a cool, dry place. Isolate from strong oxidizing agents and acids (contact with acid releases toxic H₂S or Hydrazoic acid traces depending on decomposition).

References

-

Synthesis & Properties: Kauer, J. C., & Sheppard, W. A. (1967). 1-Phenyl-1H-tetrazole-5-thiol and its salts. Journal of Organic Chemistry. Link

-

Julia-Kocienski Olefination: Blakemore, P. R. (2002). The modified Julia olefination: alkene synthesis via the condensation of metallated heteroaryl sulfones with carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1. Link

-

Corrosion Inhibition: Ye, X., et al. (2020). Inhibition of copper corrosion by 1-phenyl-5-mercaptotetrazole in chloride solution. Corrosion Science. Link

-

Safety Data: Fisher Scientific. (2024).[5] Safety Data Sheet: 1-Phenyl-1H-tetrazole-5-thiol. Link

-

General Registry: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2735174, Sodium 1-phenyltetrazole-5-thiolate. Link

Sources

- 1. surface.syr.edu [surface.syr.edu]

- 2. scbt.com [scbt.com]

- 3. 1-Phenyl-1H-tetrazole-5-thiol sodium salt | CAS 15052-19-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. CN112062731B - Synthesis method of 1-phenyl-5-mercapto tetrazole - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Pharmacological Architecture and Mechanisms of Action of 1-Phenyl-1H-Tetrazole-5-Thiol Derivatives

Executive Summary

The 1-phenyl-1H-tetrazole-5-thiol (PTT) scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. Characterized by its unique electronic distribution and tautomeric flexibility, the PTT moiety is actively leveraged in the design of novel antimicrobial agents, anticancer metallodrugs, and enzyme inhibitors. This technical guide explores the mechanistic causality behind PTT's biological activities, detailing the structural rationale, validated experimental protocols, and quantitative structure-activity relationships (SAR) essential for researchers and drug development professionals.

Chemical Architecture & Tautomeric Causality

The pharmacological efficacy of 1-phenyl-1H-tetrazole-5-thiol is fundamentally rooted in its structural chemistry. The tetrazole ring theoretically exists in multiple tautomeric forms (1H, 2H, and 5H), but in polar physiological environments, the 1H-tautomer predominates.

Crucially, the molecule exhibits a thiol-thione tautomerism. The highly acidic nature of the proton (pKa ≈ 4.89, comparable to carboxylic acids) is driven by the electron-withdrawing capacity of the four nitrogen atoms in the heteroaromatic ring. This acidity allows for facile deprotonation under mild basic conditions, generating a highly nucleophilic thiolate anion. This specific chemical behavior dictates its synthetic derivatization (favoring regioselective S-alkylation over N-alkylation) and its biological mechanism of action, particularly its ability to coordinate with transition metals (e.g., Zn²⁺, Pt²⁺) in enzymatic active sites and metallodrug complexes .

Primary Mechanisms of Action

Antibacterial Action via DapE Enzyme Inhibition

A critical bottleneck in combating antibiotic-resistant Gram-negative bacteria is the identification of novel, non-mammalian targets. The bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) is essential for the biosynthesis of meso-diaminopimelate (mDAP) and lysine, which are obligate cross-linking amino acids in the bacterial peptidoglycan cell wall. Because DapE is entirely absent in mammals, it presents a target with zero mechanism-based toxicity in humans .

PTT thioether derivatives act as potent competitive inhibitors of DapE. The mechanism relies on the tetrazole ring forming critical hydrogen bonds with active-site residues (such as Asp330), while the thioether/amide backbone bridges the binuclear zinc (Zn²⁺) center of the enzyme. This coordination arrests the hydrolysis of N-succinyl-L,L-DAP, halting cell wall synthesis and triggering bacterial cell lysis.

Mechanism of bacterial cell lysis via DapE enzyme inhibition by PTT derivatives.

Anticancer Activity via ROS Generation and SIRT1 Inhibition

In oncology, PTT derivatives—particularly when synthesized as triazolyl-tetrazole hybrids or coordinated with Platinum(II)—exhibit significant cytotoxicity against cell lines such as HepG2 (liver) and MCF-7 (breast). The mechanism of action is bipartite:

-

Oxidative Stress & DNA Damage: PTT complexes disrupt cellular redox homeostasis, generating Reactive Oxygen Species (ROS) that exceed the capacity of the tumor cell's antioxidant defenses. This leads to mitochondrial membrane depolarization, subsequent DNA crosslinking, and the initiation of apoptotic cascades .

-

Epigenetic Modulation: Specific PTT derivatives have been identified as inhibitors of SIRT1 (Sirtuin 1), an NAD⁺-dependent deacetylase overexpressed in many tumors. Inhibition of SIRT1 prevents the deacetylation of pro-apoptotic factors like p53, thereby restoring the cell's natural apoptotic response .

Anticancer mechanism of PTT complexes driven by ROS overproduction and DNA damage.

Quantitative Pharmacological Data

The structural tuning of the PTT scaffold directly impacts its biological efficacy. Below is a synthesized comparison of various PTT derivatives and their validated biological activities.

| Compound Class / Derivative | Primary Target | Biological Activity Metric | Key Structural Observation |

| PTT-Thioether Amides | H. influenzae DapE | IC₅₀ = 50.2 ± 5.0 μM | Unsubstituted phenyl rings (R₁=H) demonstrate greater potency than methylated variants due to reduced steric hindrance in the Zn²⁺ pocket. |

| Alkyl-PTT Derivatives (A2, A4) | E. coli / S. aureus | High Inhibition Zone (90-95% yield) | S-alkylation with phenacyl bromide significantly enhances lipophilicity and bacterial membrane penetration. |

| [Pt(ptz)₂dppe] Complex | HepG2 Liver Cancer | Moderate to High Cytotoxicity | Square planar geometry with thiol ligands coordinated via sulfur maximizes DNA intercalation and ROS generation. |

| Triazolyl-PTT Hybrids | SIRT1 / MCF-7 Cells | IC₅₀ < 20 μM | Click-chemistry derived triazole linkers enhance hydrogen bonding with the SIRT1 catalytic domain. |

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in analytical checkpoints .

Protocol 1: Regioselective Synthesis of PTT Thioether Derivatives

Objective: Synthesize S-alkylated 1-phenyl-1H-tetrazole-5-thiol derivatives without N-alkylation side products.

-

Precursor Cyclization:

-

Step: React phenyl isothiocyanate (1 equiv) with sodium azide (NaN₃, 1.2 equiv) in refluxing water.

-

Causality: NaN₃ acts as a 1,3-dipole, executing a cycloaddition across the isothiocyanate double bond to form the tetrazole ring. Water is used as a green, highly polar solvent to stabilize the transition state.

-

-

Selective Deprotonation:

-

Step: Dissolve the resulting 1-phenyl-1H-tetrazole-5-thiol in anhydrous acetone. Add anhydrous potassium carbonate (K₂CO₃, 1.5 equiv).

-

Causality: K₂CO₃ is a mild base perfectly tuned to deprotonate the highly acidic thiol proton (pKa ~4.89) to form a reactive thiolate anion, without being strong enough to trigger unwanted side reactions (e.g., ester hydrolysis if the subsequent alkyl halide contains ester moieties).

-

-

Alkylation & Validation:

-

Step: Add the target α-chloro amide or alkyl halide dropwise at room temperature. Stir for 4-6 hours. Monitor via TLC (Hexane:EtOAc).

-

Validation Checkpoint: Isolate the product and perform ¹H NMR. The successful S-alkylation is definitively proven by the disappearance of the S-H proton signal at ~13.0 ppm and the appearance of new aliphatic protons adjacent to the sulfur atom. High-Resolution Mass Spectrometry (HRMS) must be used to confirm the exact mass.

-

Regioselective synthesis workflow for PTT thioether derivatives.

Protocol 2: High-Throughput DapE Inhibition Assay

Objective: Quantify the IC₅₀ of synthesized PTT derivatives against purified H. influenzae DapE.

-

Enzyme Incubation:

-

Step: Incubate purified HiDapE (10 nM) with varying concentrations of the PTT derivative (1 μM to 100 μM) in HEPES buffer (pH 7.5) containing 50 μM ZnSO₄ for 10 minutes at 30°C.

-

Causality: Pre-incubation allows the PTT thioether to establish equilibrium binding with the binuclear Zn²⁺ active site before the substrate is introduced.

-

-

Substrate Cleavage & Detection:

-

Step: Initiate the reaction by adding N-succinyl-L,L-DAP (1 mM). Quench after 15 minutes. Add ninhydrin reagent and heat to 100°C for 10 minutes.

-

Causality: DapE cleaves the substrate to release L,L-DAP, which contains a primary amine. Ninhydrin reacts specifically with this primary amine to form Ruhemann's purple.

-

-

Data Acquisition:

-

Step: Measure absorbance at 570 nm.

-

Validation Checkpoint: A decrease in A₅₇₀ relative to the vehicle control directly correlates to enzyme inhibition. Plot fractional activity vs. log[Inhibitor] to calculate the IC₅₀ using non-linear regression.

-

References

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry (2023).[Link]

-

Tetrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase as Potential Antibiotics. Loyola eCommons (2023).[Link]

-

Spectroscopic and molecular modelling studies of Pt(II) complexes of tetrazole-5-thiol ligands and 1,2-Bis. Scientific Journal of Physical and Applied Sciences (2024).[Link]

-

Design, Synthesis, In Silico Docking Prediction of Novel Triazolyl Tetrazole Derivatives: Evaluation of Anticancer and SIRT1 inh. Austin Publishing Group (2024).[Link]

-

Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. International Journal of Research in Pharmaceutical Sciences (2019).[Link]

The Phenyltetrazole Thiol Scaffold: From Chromogenic Reagent to Surface Engineer

Executive Summary & Chemical Identity[1]

1-Phenyl-1H-tetrazole-5-thiol (PMT) represents a quintessential example of a "privileged scaffold" in heterocyclic chemistry. Originally synthesized in the late 19th century as a curiosity of nitrogen-rich chemistry, it evolved into a critical analytical reagent in the mid-20th century and currently serves as a cornerstone in surface science for corrosion inhibition.

Technical Identity:

-

IUPAC Name: 1-Phenyl-1H-tetrazole-5-thiol[1]

-

CAS Number: 86-93-1

-

Tautomerism: Exists in equilibrium between the thiol (SH) and thione (NH) forms. In solution, the thione form (1-phenyl-1,2-dihydro-5H-tetrazole-5-thione) often predominates due to the stability of the thioamide linkage, though it reacts as a thiol with metals.

-

Acidity: The tetrazole ring acts as a bioisostere of a carboxylic acid, with a pKa typically between 3.0 and 4.0, allowing for deprotonation and strong metal chelation at physiological and environmental pH.

Phase I: The Genesis (1885–1895)

The discovery of PMT is rooted in the explosive expansion of nitrogen chemistry in the late 19th century. While J.A. Bladin is credited with discovering the tetrazole ring system in 1885, the specific synthesis of mercapto-derivatives was driven by the investigation of isothiocyanates.

The Freund-Hempel Mechanism

In 1895, Freund and Hempel established the canonical synthesis that remains the industrial standard today: the [3+2] cycloaddition of an azide anion to an organic isothiocyanate.

Why this matters: This reaction is elegant because it utilizes the electrophilic nature of the isothiocyanate carbon and the nucleophilic dipole of the azide, closing the ring in a single step without requiring metal catalysis.

Visualization: The Cycloaddition Mechanism

The following diagram illustrates the nucleophilic attack of the azide on the phenyl isothiocyanate, followed by the electrocyclic ring closure.

Figure 1: The Freund-Hempel synthesis pathway via azide-isothiocyanate cycloaddition.

Phase II: The Analytical Renaissance (1940s–1960s)

Before the advent of Atomic Absorption Spectroscopy (AAS), chemists relied on specific precipitating agents for gravimetric analysis. PMT emerged as a superior reagent for Group IIB metals, specifically Zinc (Zn) and Cadmium (Cd).

The Causality: The acidity of the tetrazole proton allows PMT to form neutral, water-insoluble salts with divalent cations. Unlike other reagents, PMT complexes dry to a constant weight without decomposition, making them ideal for high-precision gravimetry.

Protocol 1: Gravimetric Determination of Zinc

Status: Validated Historical Method (Adapted from Steyermark et al.)

Reagents:

-

0.1 M PMT solution (in 1% NaOH).

-

Acetate buffer (pH 4.5 – 5.0).

-

Analyte solution (Zn2+).

Step-by-Step Workflow:

-

Preparation: Adjust the Zn2+ analyte solution to pH 4.5 using acetate buffer. Reasoning: This prevents the precipitation of hydroxides while ensuring the PMT anion is available.

-

Precipitation: Add the PMT solution dropwise with constant stirring at 60°C. A white, curdy precipitate of Zn(PMT)₂ forms immediately.

-

Digestion: Allow the mixture to stand on a steam bath for 30 minutes. Reasoning: Ostwald ripening occurs, growing larger crystals that are easier to filter.

-

Filtration: Filter through a pre-weighed sintered glass crucible (porosity G4).

-

Washing: Wash with warm water to remove excess reagent and sodium salts.

-

Drying: Dry at 110°C for 1 hour.

-

Calculation: Weigh the residue. The gravimetric factor is 0.1542 (Zn / Zn(C₇H₅N₄S)₂).

Phase III: Surface Science & Corrosion Inhibition (1980s–Present)

This is the current dominant application of PMT. It is the industry standard for protecting copper and copper alloys (bronze, brass) in cooling water systems and electronics.

The Mechanism: Chemisorption

PMT functions as a mixed-type inhibitor (affecting both anodic and cathodic reactions).

-

Adsorption: The sulfur atom bonds to the Cu surface (chemisorption).

-

Coordination: The tetrazole nitrogens coordinate with adjacent Cu atoms, creating a rigid network.

-

Shielding: The phenyl ring orients away from the surface, creating a hydrophobic barrier that repels water and aggressive ions (Cl-, SO4 2-).

Data Summary: Inhibition Efficiency

The following table summarizes the inhibition efficiency (IE%) of PMT on Copper in various media (Compiled from electrochemical impedance spectroscopy data).

| Medium | Concentration (M) | Temperature (K) | Inhibition Efficiency (IE%) | Adsorption Isotherm |

| 0.5 M HCl | 1.0 x 10⁻³ | 298 | 98.0% | Langmuir |

| 1.0 M H₂SO₄ | 5.0 x 10⁻⁴ | 298 | 99.0% | Langmuir |

| 3.5% NaCl | 1.0 x 10⁻³ | 298 | 92.5% | Temkin |

| 0.5 M HCl | 1.0 x 10⁻³ | 333 | 85.2% | Langmuir |

Note: Efficiency decreases slightly with temperature, indicating physical adsorption components alongside chemisorption.

Visualization: Surface Protection Architecture

Figure 2: The multi-site adsorption mechanism of PMT on copper surfaces.

Technical Appendix: Synthesis Protocol

For Research Use Only. Requires Fume Hood.

Objective: Synthesis of 1-Phenyl-5-mercaptotetrazole via Azide Cycloaddition.

Safety Critical: Sodium azide is acutely toxic and can form explosive metal azides. Do not use metal spatulas. Quench all waste with nitrous acid (sodium nitrite + H2SO4).

-

Setup: Equip a 250mL round-bottom flask with a reflux condenser and magnetic stirrer.

-

Reactants: Dissolve Phenyl Isothiocyanate (13.5g, 0.1 mol) and Sodium Azide (7.15g, 0.11 mol) in 100mL of water.

-

Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. The solution will initially be biphasic and eventually become homogeneous as the isothiocyanate is consumed.

-

Workup:

-

Cool the solution to room temperature.[2]

-

Filter any small amount of insoluble impurities.

-

Acidification (Critical Step): Place the filtrate in an ice bath. Slowly add concentrated Hydrochloric Acid (HCl) dropwise until pH < 2. Caution: Hydrazoic acid (HN3) may be generated if excess azide is present; ensure good ventilation.

-

-

Isolation: The product precipitates as a white solid.[2] Filter via vacuum filtration.

-

Purification: Recrystallize from Ethanol/Water (1:1).

-

Validation:

-

Yield: Expect >85%.

-

Melting Point: 150–152°C (decomposition).

-

IR Spectroscopy: Look for absence of N=C=S peak (2100 cm⁻¹) and presence of tetrazole ring breathing (1000–1100 cm⁻¹).

-

References

-

Bladin, J. A. (1885). "Ueber von Dicyanphenylhydrazin abgeleitete Verbindungen." Berichte der deutschen chemischen Gesellschaft, 18(2), 1544–1551.

-

Freund, M., & Hempel, H. (1895). "Ueber die Einwirkung von Thiosemicarbazid auf salpetrige Säure." Berichte der deutschen chemischen Gesellschaft, 28(1), 74–84.

-

Steyermark, A., et al. (1950). "Microdetermination of Zinc with 1-Phenyl-5-mercaptotetrazole." Analytical Chemistry.

-

Antonijevic, M. M., & Petrovic, M. B. (2008). "Copper corrosion inhibitors. A review." International Journal of Electrochemical Science, 3, 1–28.

-

Finšgar, M., & Milošev, I. (2010). "Inhibition of copper corrosion by 1-phenyl-5-mercaptotetrazole in 1 M H2SO4." Corrosion Science, 52(9), 2737-2749.

-

Holló, B., et al. (2019). "Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1H-tetrazole-5-thiol derivatives." International Journal of Research in Pharmaceutical Sciences.

Sources

Advanced Spectroscopic Profiling of Sodium 1-Phenyl-1H-tetrazole-5-thiolate (SPT)

This guide provides an advanced technical framework for the spectroscopic analysis of Sodium 1-phenyl-1H-tetrazole-5-thiolate (SPT) . It is designed for analytical chemists and pharmaceutical researchers requiring rigorous structural validation and purity assessment.[1][2]

Part 1: Executive Technical Summary[1]

Sodium 1-phenyl-1H-tetrazole-5-thiolate (SPT) is a critical heterocyclic intermediate used primarily in the synthesis of cephalosporin antibiotics (e.g., Cefamandole, Cefoperazone) and as a corrosion inhibitor.[1] Its analysis is complicated by thiol-thione tautomerism and the delocalized nature of the tetrazole anion.[1]

Core Chemical Identity

| Parameter | Detail |

| IUPAC Name | Sodium 1-phenyl-1H-tetrazole-5-thiolate |

| Common Abbreviations | SPT, Na-PMT, Na-Hptz |

| CAS Registry | 15052-19-4 (Salt); 86-93-1 (Free Acid) |

| Molecular Formula | C₇H₅N₄NaS |

| Molecular Weight | 200.20 g/mol |

| Solubility | Highly soluble in Water, Methanol; Sparingly in non-polar solvents.[1][3][4][5] |

Part 2: Structural Dynamics & Resonance[1][2]

Understanding the electronic structure of the SPT anion is prerequisite to interpreting its spectra.[1][2] Unlike the neutral free acid (1-phenyl-5-mercaptotetrazole), which exists predominantly in the thione form (NH/C=S) in the solid state, the SPT anion exhibits resonance delocalization.[1][2]

Resonance Hybrid Visualization

The negative charge in the thiolate anion is not localized solely on the sulfur; it is delocalized across the N-C-S system.[1][2] This affects the bond order of C-S (intermediate between single and double) and the chemical shift of the tetrazole carbon.[1][2]

Figure 1: Resonance structures of the tetrazole-5-thiolate anion and their impact on spectroscopic observables.

Part 3: Vibrational Spectroscopy (FT-IR)

FT-IR is the primary method for distinguishing the sodium salt (SPT) from the free acid precursor.[1][2] The disappearance of the S-H stretch is the definitive "pass/fail" criterion for salt formation.[1][2]

Experimental Protocol: KBr Pellet Method

-

Preparation: Grind 2 mg of dry SPT with 200 mg of spectroscopic-grade KBr.

-

Compression: Press at 10 tons for 2 minutes to form a transparent pellet.

-

Acquisition: Scan range 4000–400 cm⁻¹, resolution 4 cm⁻¹, 32 scans.

Diagnostic Peak Assignments

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Structural Significance |

| S-H Stretch | ABSENT | N/A | Critical: Presence of a band at ~2550–2600 cm⁻¹ indicates free acid impurity (incomplete salt formation).[1] |

| C-H (Aromatic) | 3050 – 3060 | Weak | Phenyl ring C-H stretching.[2] |

| C=N Stretch | 1480 – 1500 | Medium | Tetrazole ring breathing mode.[1][2] |

| N-N=N Stretch | 1270 – 1280 | Medium | Characteristic azido/tetrazole vibration.[1][2] |

| C-S / C=S | 690 – 710 | Strong | The anion C-S stretch.[1][2] Often shifts to lower frequency compared to the thione form of the free acid.[1][2] |

| Phenyl Ring | 1596, 760, 690 | Strong | Monosubstituted benzene ring deformations (out-of-plane bending).[1][2] |

Technical Insight: In the free acid, the thione form dominates, often showing a C=S band.[1][2] In the salt, the C-S bond acquires partial double bond character but is distinct from a pure thione.[1][2] The absence of the broad S-H stretch (seen in free thiol tautomers) is the primary confirmation of the anionic species.[1][2]

Part 4: Nuclear Magnetic Resonance (NMR)

NMR provides the most robust structural confirmation.[1][2] The sodium salt is best analyzed in D₂O or DMSO-d₆ .[1] D₂O is preferred to eliminate solvent peaks that might obscure the aromatic region, though DMSO-d₆ allows for comparison with the free acid.[1][2]

¹H NMR Analysis (400 MHz, D₂O)

The spectrum is relatively simple, showing only aromatic protons.[2]

-

Ortho Protons: δ 7.85 – 7.95 ppm (Multiplet, 2H)[2]

-

Meta/Para Protons: δ 7.55 – 7.70 ppm (Multiplet, 3H)[2]

Differentiation from Free Acid:

-

The free acid (in DMSO-d₆) typically shows a broad singlet for the NH/SH proton (if exchange is slow) or a significant shift in the aromatic protons due to the different electronic demand of the neutral tetrazole ring versus the anionic tetrazolate.[2]

¹³C NMR Analysis (100 MHz, D₂O)

The ¹³C spectrum is the definitive fingerprint for the tetrazole core.[1][2]

| Carbon Position | Chemical Shift (δ ppm) | Assignment Logic |

| C-5 (Tetrazole) | 164.0 – 168.0 | Highly deshielded due to electronegative N and S atoms.[1] The exact position depends on concentration and cation interaction.[1][2] |

| C-1' (Ipso) | 133.0 – 134.0 | Quaternary carbon attached to the tetrazole nitrogen.[1] |

| C-2', 6' (Ortho) | 124.0 – 126.0 | Ortho carbons of the phenyl ring.[1][2] |

| C-3', 5' (Meta) | 129.0 – 130.0 | Meta carbons. |

| C-4' (Para) | 130.0 – 131.0 | Para carbon.[1][2] |

Part 5: Mass Spectrometry & UV-Vis[1]

Mass Spectrometry (ESI-MS)

Since SPT is a salt, Electrospray Ionization (ESI) is ideal.[2]

-

Negative Mode (ESI-):

-

Positive Mode (ESI+):

-

Dominant species: m/z 201.01 [M + H]⁺ (Protonated salt) or m/z 223.00 [M + Na]⁺ (Sodium adduct).[2]

-

UV-Vis Spectroscopy[1][5][6][7]

-

Application: Used for rapid quantification of SPT in reaction mixtures.[1][2] The molar extinction coefficient (ε) is high due to the conjugation between the phenyl ring and the tetrazole system.[1][2]

Part 6: Analytical Workflow Strategy

To ensure purity and identity, follow this logic flow. This system validates the compound at atomic, functional, and molecular levels.[1][2]

Figure 2: Integrated analytical decision matrix for SPT validation.

Part 7: References

-

National Institute of Standards and Technology (NIST). 1-Phenyl-1H-tetrazole-5-thiol Mass Spectrum and IR Data.[1] NIST Chemistry WebBook, SRD 69.[1][2][6] Available at: [Link][2]

-

Scientific Research Publishing. Dimerization of 1-Phenyl-1H-Tetrazole-5-Thiol over Metalloporphyrin Catalysts. (Includes characterization data for the thiol precursor). Available at: [Link]

-

PubChem. 1-Phenyl-1H-tetrazole-5-thiol Compound Summary. National Library of Medicine.[1][2] Available at: [Link][2]

Sources

- 1. 1H-Tetrazole-5-thiol, 1-phenyl- [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-Phenyltetrazole-5-thiol(86-93-1) 1H NMR [m.chemicalbook.com]

- 4. 1-Phenyltetrazole-5-thiol | 86-93-1 [chemicalbook.com]

- 5. pnrjournal.com [pnrjournal.com]

- 6. 1H-Tetrazole-5-thiol, 1-phenyl- [webbook.nist.gov]

comprehensive literature review on tetrazole-5-thiolates

This comprehensive technical guide details the chemistry, synthesis, and applications of tetrazole-5-thiolates.

Synthesis, Structural Dynamics, and Medicinal Applications

Executive Summary

Tetrazole-5-thiolates represent a critical class of nitrogen-rich heterocycles bridging organic synthesis, coordination chemistry, and drug discovery. As non-classical bioisosteres of carboxylic acids, they offer comparable acidity (

Structural Dynamics & Tautomerism

The reactivity of tetrazole-5-thiolates is governed by a dynamic equilibrium between the thione (1,4-dihydro) and thiol (mercapto) forms. Understanding this equilibrium is prerequisite to controlling regioselectivity in alkylation and metal coordination.

The Thione-Thiol Equilibrium

In the solid state and polar solvents, the thione tautomer predominates due to the stabilization of the N-H bond and the strong C=S dipole. However, in the presence of bases or metal ions, the equilibrium shifts toward the thiolate anion, which acts as a versatile ambident nucleophile.

-

Thione Form: Favored in neutral/acidic media; coordinates metals via Nitrogen.

-

Thiol Form: Transient in equilibrium; coordinates via Sulfur.

-

Thiolate Anion: Generated in basic media; exhibits resonance delocalization (N–C–S system), allowing for both S- and N-coordination.

Visualization of Structural Modes

The following diagram illustrates the tautomeric shifts and the resulting coordination vectors available to medicinal chemists.

Figure 1: Tautomeric equilibrium and coordination logic of tetrazole-5-thiolates.

Synthetic Methodologies

The synthesis of 1-substituted tetrazole-5-thiols is most efficiently achieved via the [3+2] cycloaddition of azides to isothiocyanates. This route is superior to the nitrile-azide route for thiols as it directly incorporates the sulfur atom at position 5.

The Modified Isothiocyanate Route

This protocol utilizes sodium azide (

Reaction Logic:

-

Nucleophilic Attack: The azide anion (

) attacks the electrophilic carbon of the isothiocyanate. -

Cyclization: The resulting intermediate undergoes electrocyclic ring closure.

-

Protonation: Acidic workup yields the neutral tetrazole-5-thiol/thione.

Regioselective Functionalization

Post-synthetic modification usually involves alkylation.

-

S-Alkylation (Kinetic Control): Occurs readily with alkyl halides in acetone/TEA or water/pyridine.

-

N-Alkylation (Thermodynamic Control): Often observed under high temperatures or specific Michael addition conditions (e.g., reaction with acrylates at 70°C).

Figure 2: Synthetic workflow from isothiocyanates to functionalized tetrazole derivatives.

Medicinal Chemistry Applications

Tetrazole-5-thiolates are potent pharmacophores. Their ability to chelate metals (Zn, Fe, Cu) in active sites, combined with their lipophilicity, makes them ideal for inhibiting metalloenzymes and penetrating bacterial cell walls.

Therapeutic Profiles

-

Anticancer: Platinum(II) and Palladium(II) complexes of tetrazole-5-thiolates show cytotoxicity against HepG2 (liver cancer) cells, often outperforming Cisplatin due to reduced side effects.

-

Antibacterial: 1-Phenyl-1H-tetrazole-5-thiol derivatives exhibit significant MIC values against S. aureus and E. coli, likely by disrupting cell wall synthesis or inhibiting topoisomerase IV.

-

Bioisosterism: The tetrazole ring mimics the carboxylate anion (

) of amino acids, allowing these compounds to block receptors recognized by natural substrates.

Quantitative Activity Data

The table below summarizes comparative biological activity from recent literature.

| Compound Class | Target Organism/Cell Line | Activity Metric | Reference Standard | Mechanism |

| Pt(II)-Tetrazole Complex | HepG2 (Liver Cancer) | Cisplatin ( | DNA Intercalation / S-binding | |

| 1-Phenyl-tetrazole-5-thiol | Staphylococcus aureus | MIC: | Ciprofloxacin | Cell wall disruption |

| S-Alkyl Derivative (Benzyl) | Escherichia coli | MIC: | Ampicillin | Membrane permeability |

| Tetrazole-5-thione Hybrid | SARS-CoV-2 3CLpro | N/A | Cysteine protease inhibition |

Experimental Protocols

These protocols are designed to be self-validating. The color change and precipitate formation serve as immediate visual checkpoints.

Protocol A: Synthesis of 1-Phenyl-1H-tetrazole-5-thiol

Objective: Synthesis of the core scaffold from phenyl isothiocyanate.[3]

-

Reagents:

-

Phenyl isothiocyanate (10 mmol, 1.35 g)

-

Sodium azide (15 mmol, 0.98 g)

-

Solvent: Water (20 mL) or Water/DMF (9:1) for solubility.

-

Catalyst (Optional): Nano-

(0.1 g) or

-

-

Procedure:

-

Step 1: Dissolve sodium azide in water in a round-bottom flask.

-

Step 2: Add phenyl isothiocyanate dropwise. The mixture will be biphasic.

-

Step 3: Reflux at 100°C for 4–6 hours. Checkpoint: The disappearance of the oily isothiocyanate layer and formation of a homogeneous solution indicates reaction completion.

-

Step 4: Cool to room temperature and filter to remove any unreacted insoluble impurities.

-

Step 5: Acidify the filtrate with 4N HCl to pH 2. A white/yellowish precipitate (the thiol) will form immediately.

-

Step 6: Filter, wash with cold water, and recrystallize from ethanol.

-

-

Validation:

Protocol B: S-Alkylation (General Procedure)

Objective: Regioselective S-alkylation to block tautomerism.

-

Reagents: 1-Phenyl-1H-tetrazole-5-thiol (1 mmol), Alkyl halide (1.1 mmol), Potassium Carbonate (1.5 mmol), Acetone (10 mL).

-

Procedure:

-

Step 1: Dissolve the tetrazole-thiol in acetone; add

and stir for 15 min (deprotonation). -

Step 2: Add alkyl halide dropwise.

-

Step 3: Stir at Room Temperature for 2–4 hours. Checkpoint: TLC (Hexane:Ethyl Acetate 7:3) will show a new spot with higher

than the starting thiol. -

Step 4: Evaporate solvent, add water, and extract with ethyl acetate.

-

-

Validation:

-

NMR:

NMR will show the alkyl group protons. The absence of an N-H signal (broad singlet >12 ppm) confirms alkylation.

-

References

-

A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones. Bulletin of the Korean Chemical Society. 1

-

Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2. SciELO SA. 6

-

Synthesis of selected 5-thio-substituted tetrazole derivatives and evaluation of their antibacterial and antifungal activities. ResearchGate. 7

-

Spectroscopic and molecular modelling studies of Pt(II) complexes of tetrazole-5-thiol ligands. Saudi Journal of Pathology and Microbiology. Link

-

Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science. 8[3]

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship. National Institutes of Health (PMC). 5

-

The Molecular Structure of Some Transition-Metal Complexes with 1,2,3,4-Tetrazole-5-thiolate Anions. Inorganic Chemistry. 9

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 5. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2 [scielo.org.za]

- 7. researchgate.net [researchgate.net]

- 8. Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review | Al-Nahrain Journal of Science [anjs.edu.iq]

- 9. discovery.researcher.life [discovery.researcher.life]

Methodological & Application

The Versatile Nucleophile: A Guide to the Use of Sodium 1-phenyl-1H-tetrazole-5-thiolate in Organic Synthesis

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the applications of Sodium 1-phenyl-1H-tetrazole-5-thiolate in modern organic synthesis. Moving beyond a simple recitation of procedures, this document elucidates the underlying principles governing its reactivity, enabling the rational design of synthetic routes. We will explore its utility as a potent nucleophile in alkylation reactions, its role in the construction of diverse heterocyclic systems, and its emerging potential as a ligand in transition metal catalysis. Detailed, field-proven protocols are provided, alongside a critical analysis of factors influencing reaction outcomes, particularly regioselectivity.

Introduction: Unveiling a Multifaceted Reagent

Sodium 1-phenyl-1H-tetrazole-5-thiolate, a salt of 1-phenyl-1H-tetrazole-5-thiol, is a highly valuable and versatile building block in organic synthesis. The tetrazole ring is a key structural motif in numerous pharmaceuticals and biologically active compounds, often serving as a bioisosteric replacement for a carboxylic acid group. The presence of a thiol functionality on this heterocycle opens up a vast landscape of chemical transformations, making its sodium salt a readily accessible and highly reactive nucleophile.

The utility of this reagent stems from the ambident nucleophilic nature of the 1-phenyl-1H-tetrazole-5-thiolate anion, which can undergo reactions at either the sulfur atom (S-alkylation) or one of the nitrogen atoms of the tetrazole ring (N-alkylation). This dual reactivity presents both a synthetic opportunity and a challenge, as controlling the regioselectivity is paramount for achieving the desired product. This guide will delve into the strategies for directing the outcome of these reactions.

Table 1: Physicochemical Properties of Sodium 1-phenyl-1H-tetrazole-5-thiolate

| Property | Value | Reference(s) |

| CAS Number | 15052-19-4 | |

| Molecular Formula | C₇H₅N₄NaS | |

| Molecular Weight | 200.20 g/mol | |

| Appearance | White to off-white powder | [1] |

| Melting Point | >300 °C (decomposes) | |

| Solubility | Soluble in water (1g/15ml), ethanol, acetone, chloroform, and methanol.[2] | [2] |

| pKa (of the corresponding thiol) | -3.85 ± 0.20 (Predicted) | [1] |

Core Applications in Organic Synthesis: A World of Possibilities

The synthetic utility of Sodium 1-phenyl-1H-tetrazole-5-thiolate is vast and continues to expand. Here, we will focus on its most prominent and impactful applications.

S-Alkylation: A Gateway to Functionalized Thioethers

The reaction of Sodium 1-phenyl-1H-tetrazole-5-thiolate with various electrophiles, primarily alkyl halides, is a robust and high-yielding method for the synthesis of 5-thioether-substituted 1-phenyltetrazoles. These products are not only valuable in their own right but also serve as intermediates for further transformations.

The choice of solvent and reaction conditions plays a crucial role in ensuring selective S-alkylation. Protic solvents can solvate the thiolate anion, potentially reducing its nucleophilicity, while aprotic polar solvents like DMF or acetone are generally preferred.

Caption: General workflow for S-alkylation of Sodium 1-phenyl-1H-tetrazole-5-thiolate.

Protocol 1: General Procedure for S-Alkylation with Alkyl Halides

This protocol describes a general method for the synthesis of 1-phenyl-5-(alkylthio)-1H-tetrazoles.[3]

Materials:

-

1-Phenyl-1H-tetrazole-5-thiol (1.0 eq)

-

Sodium Hydroxide (1.0 eq) or Sodium 1-phenyl-1H-tetrazole-5-thiolate (1.0 eq)

-

Alkyl halide (e.g., chloroacetone, phenacyl bromide) (1.0 eq)

-

Ethanol

-

Sodium Acetate

Procedure:

-

In a round-bottom flask, dissolve 1-phenyl-1H-tetrazole-5-thiol (or its sodium salt) and sodium acetate in ethanol.

-

To this solution, add the alkyl halide dropwise at room temperature with stirring.

-

Continue stirring the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture may be concentrated under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Table 2: Examples of S-Alkylation Reactions [3]

| Alkyl Halide | Product | Yield (%) |

| Chloroacetone | 1-(1-Phenyl-1H-tetrazol-5-yl)propan-2-one | 92 |

| Phenacyl bromide | 2-(1-Phenyl-1H-tetrazol-5-yl)-1-phenylethan-1-one | 95 |

| Ethyl chloroacetate | Ethyl 2-((1-phenyl-1H-tetrazol-5-yl)thio)acetate | 90 |

N-Alkylation and the Challenge of Regioselectivity

The alkylation of the tetrazole ring presents a more complex synthetic challenge due to the presence of multiple nitrogen atoms that can act as nucleophiles. The outcome of the reaction, leading to either N1 or N2 isomers, is highly dependent on the reaction conditions.

Recent studies have demonstrated that temperature can be a powerful tool for controlling this regioselectivity. For instance, in the Michael addition of 1-phenyl-1H-tetrazole-5-thione to α,β-unsaturated systems, S-adducts are preferentially formed at room temperature, while N-adducts are the major products at elevated temperatures (70°C).[4][5]

Caption: Temperature-controlled regioselectivity in the Michael addition to 1-phenyl-1H-tetrazole-5-thione.[4][5]

Protocol 2: Temperature-Controlled Regioselective Michael Addition [4][5]

Materials:

-

1-Phenyl-1H-tetrazole-5-thione (1.0 eq)

-

Michael acceptor (e.g., acrylic ester, acrylonitrile) (1.0 eq)

-

Potassium Carbonate (K₂CO₃)

-

Tetrabutylammonium Bromide (TBAB)

Procedure for S-Michael Adduct (Room Temperature):

-

In a reaction vessel, combine 1-phenyl-1H-tetrazole-5-thione, the Michael acceptor, K₂CO₃, and a catalytic amount of TBAB.

-

Stir the solvent-free mixture at room temperature for 24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, purify the product by column chromatography.

Procedure for N-Michael Adduct (70°C):

-

Follow the same procedure as for the S-Michael adduct, but heat the reaction mixture to 70°C.

-

Maintain the temperature and stir for 24 hours.

-

After cooling, purify the product by column chromatography.

Ligand Synthesis for Transition Metal Catalysis

The sulfur and nitrogen atoms of 1-phenyl-1H-tetrazole-5-thiol make it an excellent ligand for various transition metals. Palladium(II) complexes of this ligand have been synthesized and characterized, showing potential as catalysts in cross-coupling reactions.[6] While the field is still developing, these complexes offer the promise of novel reactivity and selectivity.

Caption: Synthesis of Palladium(II) complexes with 1-phenyl-1H-tetrazole-5-thiol as a ligand.

While specific, high-yielding catalytic protocols using these complexes are still under extensive investigation, their synthesis opens avenues for the development of new catalysts for reactions such as Suzuki and Heck couplings.[7][8]

Synthesis of Bioactive Molecules: A Perspective for Drug Development

The 1-phenyl-1H-tetrazole-5-thiol scaffold is a recurring motif in medicinal chemistry. Its derivatives have been investigated for a range of biological activities, including antibacterial and antifungal properties.[3] The synthetic protocols detailed in this guide provide a solid foundation for the synthesis of novel derivatives for screening and lead optimization in drug discovery programs.

Safety Considerations

1-Phenyl-1H-tetrazole-5-thiol and its sodium salt should be handled with care in a well-ventilated fume hood. As with many high-nitrogen content compounds, they may be thermally unstable and potentially explosive upon heating.[9] It is crucial to consult the Safety Data Sheet (SDS) before use and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound is harmful if swallowed and can cause skin and eye irritation.[9]

Conclusion

Sodium 1-phenyl-1H-tetrazole-5-thiolate is a powerful and versatile reagent in the arsenal of the modern synthetic chemist. Its utility in the regioselective synthesis of S- and N-substituted tetrazoles, coupled with its potential in the development of novel catalytic systems, underscores its importance. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this remarkable molecule, paving the way for innovations in both academic research and industrial applications, particularly in the realm of drug discovery.

References

-

Atabak, S., et al. (2023). Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media. Journal of Sulfur Chemistry, 44(2), 163-173. [Link]

-

Atabak, S., et al. (2023). Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media. Polen, 32(1), 1-10. [Link]

-

Mekky, A. H., & Thamir, S. M. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. International Journal of Research in Pharmaceutical Sciences, 10(2), 1136-1142. [Link]

-

Atabak, S., et al. (2023). Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media. ResearchGate. [Link]

-

Al-Hamdani, A. A. S., et al. (2020). New palladium (II) complexes with 1-phenyl-1H-tetrazole-5-thiol and diphosphine Synthesis, characterization, biological, theoretical calculations and molecular docking studies. Applied Organometallic Chemistry, 34(10), e5863. [Link]

-

Dömling, A., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(1), 178-232. [Link]

-

ChemBK. (2024, April 9). 1-Phenyl-1H-tetrazole-5-thiol. [Link]

-

Wu, Y., et al. (2012). Dimerization of 1-Phenyl-1H-Tetrazole-5-Thiol over Metalloporphyrin Catalysts. Advances in Chemical Engineering and Science, 2(3), 392-397. [Link]

-

Amani, V., & Amini, M. (2019). A New Binuclear Paddle-Wheel Palladium(II) Complex in the Mizoroki-Heck Reaction. Inorganic Chemistry Research, 3(2), 221-228. [Link]

-

NIST. (n.d.). 1H-Tetrazole-5-thiol, 1-phenyl-. [Link]

-

Reynard, G., et al. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46(44), 21085-21091. [Link]

-

Wipf, P. (2007, January 30). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal. Wipf Group. [Link]

-

AMS Dottorato. (n.d.). Green approach to Palladium Cross-Coupling reactions and development of new methodologies based on highly abundant metals. [Link]

-

GSRS. (n.d.). SODIUM 1-PHENYLTETRAZOLE-5-THIOLATE. [Link]

-

Wang, C., et al. (2017). A straightforward synthesis of alkyl 1H-tetrazol-5-yl thioethers via a one-pot reaction of aldehydes and 1H-tetrazole-5-thiols mediated by N-tosylhydrazones. RSC Advances, 7(56), 35356-35360. [Link]

-

ResearchGate. (2025, August 8). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. [Link]

Sources

- 1. 1-Phenyltetrazole-5-thiol | 86-93-1 [chemicalbook.com]

- 2. 1-Phenyltetrazole-5-thiol Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. researchgate.net [researchgate.net]

- 4. polen.itu.edu.tr [polen.itu.edu.tr]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. inorgchemres.org [inorgchemres.org]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. datasheets.scbt.com [datasheets.scbt.com]

Application Note: Sodium 1-phenyl-1H-tetrazole-5-thiolate (SPTT) as a High-Efficiency Corrosion Inhibitor for Transition Metals

Executive Summary & Mechanistic Overview

Industrial processes such as acid pickling, descaling, and oil-well acidizing rely heavily on aggressive media (e.g., 1 M HCl). These environments accelerate the degradation of transition metals like Q235 carbon steel and copper alloys. Organic corrosion inhibitors containing heteroatoms are the gold standard for mitigating this degradation. Among them, Sodium 1-phenyl-1H-tetrazole-5-thiolate (SPTT)—and its protonated counterpart, 1-phenyl-1H-tetrazole-5-thiol (PTZ)—has emerged as a highly efficient, mixed-type inhibitor.

The Causality of Adsorption (Why SPTT Works)

The remarkable efficacy of SPTT is rooted in its molecular architecture. The molecule features a tetrazole ring (four nitrogen atoms), an exocyclic sulfur atom, and a phenyl ring. These heteroatoms possess unshared lone electron pairs, while the phenyl ring provides a rich source of

When introduced into an acidic environment, the mechanism of action follows a dual-pathway model:

-

Physisorption: In 1 M HCl, the metal surface becomes positively charged. Chloride ions (

) specifically adsorb onto the metal, creating a negatively charged intermediate layer. The protonated PTZ molecules are electrostatically drawn to this layer. -

Chemisorption: Once in close proximity, the lone pairs on the nitrogen and sulfur atoms, along with the

-electrons of the phenyl ring, form coordinate covalent bonds with the empty d-orbitals of the transition metal (e.g., Iron in Q235 steel)[2][3].

This synergistic adsorption strictly follows the Langmuir isotherm, creating a dense, hydrophobic monolayer that physically blocks corrosive species from reaching the metal substrate.

Fig 1: Mechanistic pathway of SPTT adsorption and corrosion inhibition.

Experimental Methodologies & Self-Validating Protocols

To translate theoretical mechanisms into verifiable data, researchers must employ rigorous electrochemical techniques. The following protocols are designed as self-validating systems , ensuring that any artifact in specimen preparation is caught before data acquisition.

Protocol A: Specimen Preparation and Inhibitor Formulation

Causality & Rationale: Surface heterogeneity drastically skews electrochemical impedance data. A mirror-like finish ensures that the measured resistance is purely a function of the inhibitor film, rather than surface roughness or pre-existing oxidation. 1 M HCl is chosen as the baseline medium because it accurately simulates industrial descaling conditions[2].

Step-by-Step Workflow:

-

Abrasion: Abrade Q235 steel specimens (1×1×1 cm³) sequentially using SiC paper from 400 up to 2000 grit.

-

Degreasing: Ultrasonically clean the specimens in absolute ethanol for 5 minutes, followed by a bi-distilled water rinse. Dry immediately with cold air.

-

Formulation: Prepare a stock solution of 1 M HCl. Dissolve SPTT to achieve test concentrations of 1.0, 2.0, 3.0, 4.0, and 5.0 mM.

Self-Validation Checkpoint: Immerse a polished blank specimen in the 1 M HCl stock. If hydrogen evolution (bubbling) does not occur uniformly across the entire surface within 30 seconds, the degreasing step failed, leaving localized hydrophobic lipid residues. Discard the specimen and repolish.

Protocol B: Electrochemical Impedance Spectroscopy (EIS) & Potentiodynamic Polarization (PDP)

Causality & Rationale: Sequence matters. EIS must be performed before PDP. EIS applies a micro-perturbation (10 mV AC amplitude) that is non-destructive, preserving the delicate SPTT monolayer. Conversely, PDP applies a large overpotential (±250 mV) that irreversibly destroys the protective film to determine the corrosion current density (

Step-by-Step Workflow:

-

Cell Assembly: Set up a standard three-electrode cell: Q235 steel as the working electrode (WE), a platinum foil as the counter electrode (CE), and a saturated calomel electrode (SCE) as the reference.

-

Equilibration: Immerse the WE in the test solution and monitor the Open Circuit Potential (OCP) for 30 minutes.

Self-Validation Checkpoint: The OCP must stabilize with a drift of less than 2 mV/min. A continuously fluctuating OCP indicates an unstable inhibitor film, an improperly sealed WE, or a leaking reference electrode. Do not proceed to EIS until OCP is stable.

-

EIS Execution: Conduct EIS over a frequency range of 100 kHz to 10 mHz at OCP with a 10 mV peak-to-peak amplitude.

Self-Validation Checkpoint: The resulting Nyquist plot must show a single depressed semicircle. The presence of multiple time constants (two semicircles) indicates localized pitting rather than uniform film formation, requiring the run to be aborted.

-

PDP Execution: Immediately follow with PDP, sweeping the potential from -250 mV to +250 mV relative to OCP at a scan rate of 1 mV/s.

-

Data Extraction: Extrapolate Tafel slopes to calculate

and determine the inhibition efficiency (

Fig 2: Self-validating experimental workflow for SPTT evaluation.

Quantitative Data Presentation & Interpretation

The efficacy of SPTT is highly concentration-dependent. As the concentration approaches 5.0 mM, the charge transfer resistance (

The PDP curves reveal that the addition of SPTT shifts the corrosion potential (

Table 1: Electrochemical Parameters for Q235 Steel in 1 M HCl with SPTT at 298 K

| SPTT Concentration (mM) | Charge Transfer Resistance, | Corrosion Current Density, | Inhibition Efficiency, |

| Blank (0.0) | 15.2 | 850.0 | - |

| 1.0 | 104.1 | 124.1 | 85.4 |

| 2.0 | 175.3 | 73.0 | 91.4 |

| 3.0 | 280.6 | 45.9 | 94.6 |

| 4.0 | 412.8 | 31.4 | 96.3 |

| 5.0 | 524.3 | 24.6 | 97.1 |

(Note: Data summarized and adapted from experimental benchmarks of PTZ on Q235 steel[2].)

Surface Morphology Validation

Electrochemical data must always be corroborated by physical surface evidence.

-

Uninhibited State: Scanning Electron Microscopy (SEM) of the steel immersed in bare 1 M HCl will show severe pitting, deep corrosion holes, and a complete loss of the original polished topography.

-

Inhibited State: In contrast, steel immersed in 5.0 mM SPTT will exhibit a remarkably smooth topography. The original SiC grinding scratches will remain clearly visible, proving that the SPTT monolayer successfully isolated the metal from the aggressive hydronium and chloride ions[2]. Energy Dispersive X-ray Spectroscopy (EDS) will further validate this by detecting the presence of Nitrogen and Sulfur peaks on the metal surface, confirming chemisorption.

References

- Title: 1-Phenyl-1H-tetrazole-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium: Combined experimental and theoretical researches Source: International Journal of Electrochemical Science URL

- Title: An Overview of Molecular Dynamic Simulation for Corrosion Inhibition of Ferrous Metals Source: MDPI URL

- Title: 1-Phenyltetrazole-5-thiol Chemical Properties, Uses, Production Source: ChemicalBook URL

Sources

Application Note: The Role of Sodium 1-phenyl-1H-tetrazole-5-thiolate (NaPMT) in Nanoparticle Stabilization and Functionalization

Executive Summary

The synthesis of highly stable, monodisperse noble metal nanoparticles (AgNPs, AuNPs) is a foundational requirement for applications ranging from Surface-Enhanced Raman Scattering (SERS) to targeted drug delivery. Sodium 1-phenyl-1H-tetrazole-5-thiolate (NaPMT) has emerged as a superior capping agent and stabilizer. Originally utilized in photographic emulsions and as a robust corrosion inhibitor for industrial metals, NaPMT leverages a dual-action stabilization mechanism: strong covalent chemisorption via its thiolate group and robust steric/electrostatic shielding via its nitrogen-rich tetrazole ring and phenyl moiety. This guide details the mechanistic pathways and provides field-proven, self-validating protocols for integrating NaPMT into nanoparticle workflows.

Mechanistic Framework: Why NaPMT Outperforms Traditional Ligands

To understand the efficacy of NaPMT, one must analyze its molecular interactions at the nanoparticle interface. Traditional stabilizers like sodium citrate rely primarily on weak electrostatic interactions, which are easily disrupted by changes in ionic strength or pH. NaPMT overcomes these limitations through three distinct physicochemical mechanisms:

-

Thermodynamically Driven Chemisorption (M-S Bonding): The sulfur atom in the thiolate group of NaPMT acts as a soft Lewis base, exhibiting an exceptionally high affinity for soft Lewis acids like silver (Ag) and gold (Au) surfaces. This results in the formation of strong, quasi-covalent Metal-Sulfur (M-S) bonds. This binding is thermodynamically favorable enough to displace weaker, pre-existing ligands (such as citrate or ascorbate) in a standard ligand-exchange reaction.

-

Electrostatic Repulsion via Tetrazole Deprotonation: The tetrazole ring behaves as a weak acid with a pKa of approximately 4.89 [1]. In neutral to slightly basic aqueous environments, the pyridine-like nitrogen atoms enable the delocalization of a negative charge. When densely packed on the nanoparticle surface, this imparts a highly negative Zeta potential (

< -30 mV), creating a repulsive electrostatic barrier that prevents particle-particle collisions. -

Steric Hindrance: The bulky 1-phenyl group attached to the tetrazole ring projects outward into the solvent interface. This creates a physical, steric shield. The combination of this dense protective monolayer effectively mimics the mechanisms NaPMT uses as a commercial corrosion inhibitor, blocking oxidative degradation and preventing ion leaching [2].

Workflow Visualization

The following diagram illustrates the logical progression of metal precursor reduction and the subsequent multi-modal stabilization provided by NaPMT.

Caption: Workflow of noble metal nanoparticle stabilization using NaPMT.

Protocol Engineering: Self-Validating Methodologies